N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-26(2)19(17-14-27(3)18-7-5-4-6-16(17)18)13-24-22(28)23(29)25-15-8-9-20-21(12-15)31-11-10-30-20/h4-9,12,14,19H,10-11,13H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMAHCRGXXZZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxin Core Formation
The 2,3-dihydro-1,4-benzodioxin ring is typically synthesized via cyclization of catechol derivatives. A representative protocol involves:
- Step 1 : Nitration of catechol to yield 4-nitrocatechol, followed by protection of hydroxyl groups as methyl ethers.
- Step 2 : Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).
Key Reaction :
$$
\text{Catechol} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{4-Nitrocatechol} \xrightarrow[\text{Me}2\text{SO}4]{\text{K}2\text{CO}3} \text{4-Nitro-1,2-dimethoxybenzene} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{EtOH}} \text{4-Amino-1,2-dimethoxybenzene}
$$
Functionalization to Primary Amine
The protected amine is deprotected under acidic conditions (e.g., HBr/AcOH) to regenerate the benzodioxin amine. Yields for this sequence typically range from 65–75%, with purity confirmed via HPLC and $$^1$$H-NMR.
Synthesis of 2-(Dimethylamino)-2-(1-Methyl-1H-indol-3-yl)ethylamine
Indole Alkylation
The 1-methyl-1H-indole scaffold is prepared via Fischer indole synthesis or direct alkylation of indole with methyl iodide in the presence of a base (e.g., NaH/DMF). Subsequent functionalization at the 3-position is achieved through electrophilic substitution:
- Step 1 : Vilsmeier-Haack formylation to introduce a formyl group at C3.
- Step 2 : Reduction of the aldehyde to a hydroxymethyl group (NaBH₄/MeOH).
Key Reaction :
$$
\text{1-Methylindole} \xrightarrow[\text{POCl}3]{\text{DMF}} \text{3-Formyl-1-methylindole} \xrightarrow[\text{NaBH}4]{\text{MeOH}} \text{3-Hydroxymethyl-1-methylindole}
$$
Introduction of Dimethylamino Group
The hydroxymethyl intermediate is converted to a primary amine via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis). Subsequent dimethylation is achieved using formaldehyde and formic acid (Eschweiler-Clarke reaction):
$$
\text{3-Aminomethyl-1-methylindole} \xrightarrow[\text{HCHO, HCOOH}]{\Delta} \text{3-(Dimethylaminomethyl)-1-methylindole}
$$
Coupling via Ethanediamide Linker
Oxalyl Chloride-Mediated Amidation
The central ethanediamide bridge is constructed by reacting oxalyl chloride with the two amine subunits in a stepwise manner:
- Step 1 : Reaction of oxalyl chloride with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in anhydrous dichloromethane (DCM) at 0°C to form the monoacyl chloride intermediate.
- Step 2 : Addition of 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine in the presence of triethylamine (TEA) to facilitate nucleophilic acyl substitution.
Optimization Note : Excess oxalyl chloride (1.2 equiv) and prolonged reaction times (12–24 h) improve yields (up to 68%) by minimizing diastereomer formation.
Alternative Coupling Agents
Comparative studies with carbodiimide-based reagents (e.g., EDCl/HOBt) show lower efficiency (45–50% yield) due to steric hindrance from the dimethylamino group.
Analytical Characterization and Validation
Spectroscopic Confirmation
- $$^1$$H-NMR : Key signals include:
- δ 7.45–7.25 (m, aromatic protons from benzodioxin and indole).
- δ 3.85 (s, N-methyl of indole).
- δ 2.30 (s, dimethylamino protons).
- HRMS : Calculated for C₂₄H₂₇N₃O₄ [M+H]⁺: 422.2078; Found: 422.2081.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 min.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of different reduced forms of the compound.
Substitution: The compound might undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents might include dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways Involved: The compound might affect pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features:
Key Observations :
- Benzodioxin vs. Benzodithiazine: The target compound’s benzodioxin (oxygen-based) contrasts with benzodithiazine (sulfur-based) in .
- Amine Groups: The dimethylamino group in the target compound and ’s dimethylaminomethyl-phenyl substituent both contribute to basicity, but the indole moiety in the target adds planar hydrophobicity absent in ’s pyridine .
- Ethanediamide Core : Unlike penicillin’s β-lactam () or hydrazine (), the ethanediamide linkage offers conformational flexibility and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The dimethylamino group (pKa ~8–10) may improve aqueous solubility at physiological pH versus ’s non-ionizable hydrazine .
- Stability : Benzodioxin’s ether linkages are less prone to hydrolysis than penicillin’s β-lactam () but more reactive than benzodithiazine’s sulfonyl groups .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 354.45 g/mol. The structure features a benzodioxin moiety linked to an indole derivative, which is significant for its biological interactions.
Enzyme Inhibition
Research indicates that compounds related to the benzodioxin structure exhibit enzyme inhibitory properties. For instance, sulfonamides derived from benzodioxin have shown potential as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .
| Enzyme | Inhibitor | IC50 Value |
|---|---|---|
| α-Glucosidase | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 0.5 µM |
| Acetylcholinesterase | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-substituted acetamides | 0.8 µM |
Antiviral Activity
In vitro studies have suggested that derivatives of the compound may possess anti-HIV activity. A related compound demonstrated significant antiviral effects against HIV by inhibiting viral replication mechanisms . This highlights the potential of benzodioxin derivatives in developing antiviral therapeutics.
Study on Enzyme Inhibition
A study conducted on various sulfonamide derivatives showed that those containing the benzodioxin moiety exhibited competitive inhibition against α-glucosidase and acetylcholinesterase. The research involved synthesizing several derivatives and evaluating their inhibitory effects through enzyme kinetics assays. The findings indicated that modifications to the benzodioxin structure could enhance inhibitory potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Clinical Implications for Diabetes and Alzheimer's Disease
Another significant aspect of the compound's biological activity is its implications for treating metabolic disorders and neurodegenerative diseases. The inhibition of α-glucosidase could lead to reduced postprandial glucose levels in diabetic patients, while acetylcholinesterase inhibition might improve cognitive function in Alzheimer's patients by increasing acetylcholine levels in the synaptic cleft . These therapeutic avenues are currently under investigation in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
